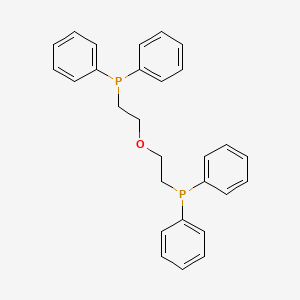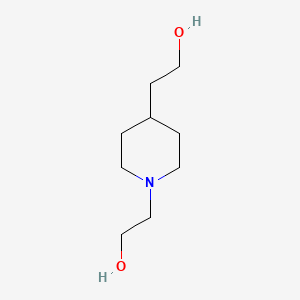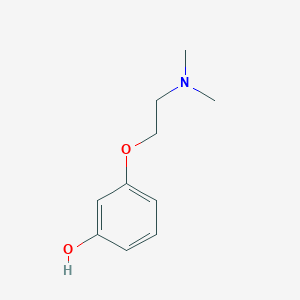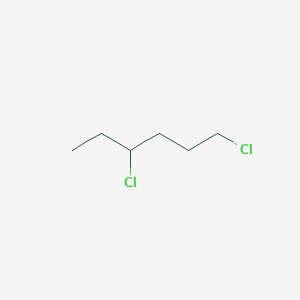
Bis(2-diphenylphosphino)ethyl ether
Übersicht
Beschreibung
Bis(2-diphenylphosphino)ethyl ether: is an organophosphorus compound widely used as a ligand in coordination chemistry. It is known for its ability to form stable complexes with transition metals, making it valuable in various catalytic processes. The compound has the chemical formula C28H28OP2 and is characterized by its two diphenylphosphino groups attached to an ethyl ether backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-diphenylphosphino)ethyl ether typically involves the reaction of chlorodiphenylphosphine with 2-(2-hydroxyethoxy)ethanol . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but often employs more efficient and scalable methods. This includes the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Bis(2-diphenylphosphino)ethyl ether undergoes various types of reactions, including:
Coordination Reactions: Forms stable complexes with transition metals such as palladium, platinum, and rhodium.
Oxidation: Can be oxidized to form phosphine oxides.
Substitution: Participates in substitution reactions where the phosphine groups can be replaced by other ligands.
Common Reagents and Conditions:
Coordination Reactions: Typically carried out in solvents like toluene or THF at room temperature or slightly elevated temperatures.
Oxidation: Often involves oxidizing agents such as hydrogen peroxide or molecular oxygen .
Substitution: Requires the presence of suitable nucleophiles or electrophiles depending on the desired substitution.
Major Products:
Coordination Complexes: Various metal-phosphine complexes used in catalysis.
Phosphine Oxides: Resulting from oxidation reactions.
Substituted Phosphines: Formed through substitution reactions.
Wissenschaftliche Forschungsanwendungen
Bis(2-diphenylphosphino)ethyl ether is extensively used in scientific research due to its versatility and effectiveness as a ligand. Some of its applications include:
Catalysis: Used in homogeneous catalysis for reactions such as hydroformylation , hydrogenation , and cross-coupling .
Material Science: Employed in the synthesis of advanced materials, including metal-organic frameworks (MOFs) and coordination polymers .
Medicinal Chemistry: Investigated for its potential in drug development, particularly in the design of metal-based drugs.
Biological Studies: Used to study the interaction of metal complexes with biological molecules.
Wirkmechanismus
The mechanism of action of Bis(2-diphenylphosphino)ethyl ether primarily involves its role as a ligand in forming coordination complexes. The compound’s phosphine groups donate electron density to the metal center, stabilizing the complex and facilitating various catalytic processes. The ethyl ether backbone provides flexibility, allowing the ligand to adopt different conformations and optimize its interaction with the metal .
Vergleich Mit ähnlichen Verbindungen
Bis(2-diphenylphosphino)ethyl ether can be compared with other similar compounds such as:
Bis(diphenylphosphino)methane (dppm): Similar in structure but with a methylene backbone instead of an ethyl ether backbone.
Bis(diphenylphosphino)propane (dppp): Has a propane backbone, offering different steric and electronic properties.
Xantphos: Another diphosphine ligand with a larger bite angle, providing different coordination environments.
Uniqueness: this compound is unique due to its flexible ethyl ether backbone , which allows it to form stable complexes with a wide range of metals. This flexibility makes it particularly valuable in catalytic applications where different coordination geometries are required .
Eigenschaften
IUPAC Name |
2-(2-diphenylphosphanylethoxy)ethyl-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28OP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20H,21-24H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLIKDDQFNOTQIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCOCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28OP2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![n~4~',n~4~'-Dimethyl[1,1'-biphenyl]-2,4'-diamine](/img/structure/B3142403.png)


![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)




